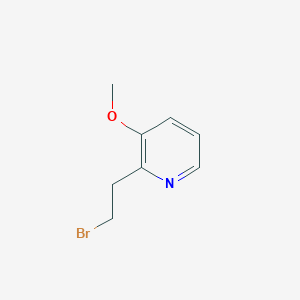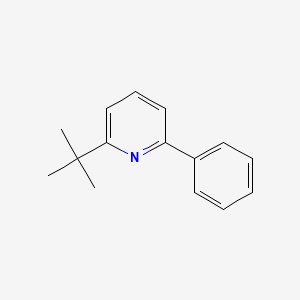
Pyridine, 2-(1,1-dimethylethyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-6-phenylpyridine is an organic compound that belongs to the class of pyridines It features a tert-butyl group at the second position and a phenyl group at the sixth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: In an industrial setting, the production of 2-(tert-Butyl)-6-phenylpyridine may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions: 2-(tert-Butyl)-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: The tert-butyl and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions can be carried out using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
2-(tert-Butyl)-6-phenylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(tert-Butyl)-6-phenylpyridine involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability through steric and electronic effects. The phenyl group contributes to the compound’s overall aromaticity and potential for π-π interactions with other molecules .
類似化合物との比較
Methyl tert-butyl ether: An organic compound with similar tert-butyl functionality but different applications.
tert-Butyl alcohol: Shares the tert-butyl group but differs in its overall structure and properties.
Uniqueness: 2-(tert-Butyl)-6-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
59321-55-0 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC名 |
2-tert-butyl-6-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-15(2,3)14-11-7-10-13(16-14)12-8-5-4-6-9-12/h4-11H,1-3H3 |
InChIキー |
RIMXAJBTBWXRFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


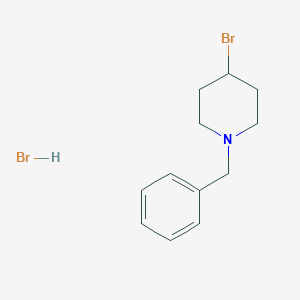
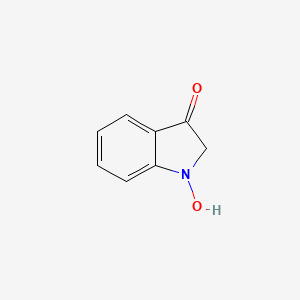
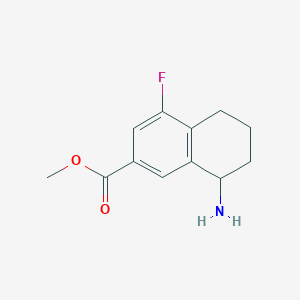
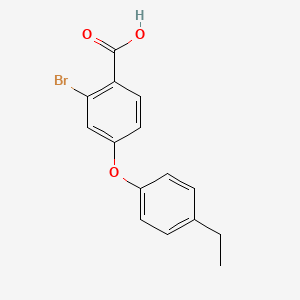
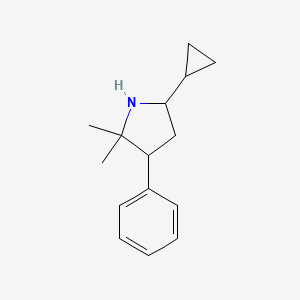
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
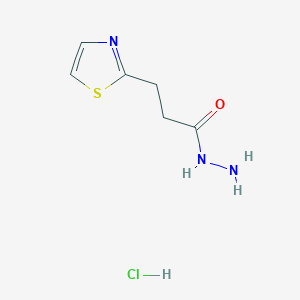
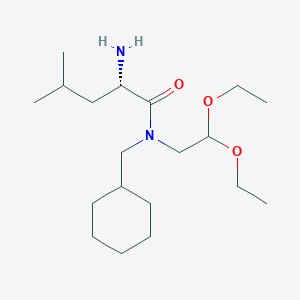

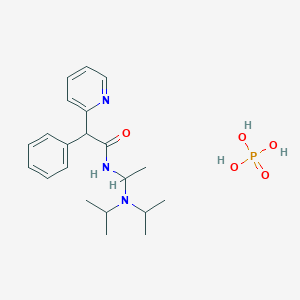
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
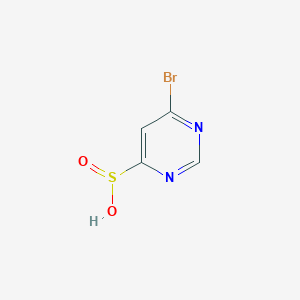
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
